molecular formula C8H7N5O2S B13864820 3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13864820
M. Wt: 237.24 g/mol
InChI Key: FRPMVWUPSDQFRY-UHFFFAOYSA-N
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Description

3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 6-methyl-5-nitropyridin-2-amine with thiocarbonyl compounds under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted thiadiazoles and other functionalized heterocycles.

Scientific Research Applications

Chemistry

In chemistry, 3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent, making it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives are being investigated for their ability to inhibit specific enzymes and receptors, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins in bacteria, leading to their death. In medicinal applications, it may bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-triazol-5-amine
  • 3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-oxadiazol-5-amine
  • 3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-thiol

Uniqueness

3-(6-Methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both a nitro group and a thiadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in scientific research and industrial applications.

Properties

Molecular Formula

C8H7N5O2S

Molecular Weight

237.24 g/mol

IUPAC Name

3-(6-methyl-5-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H7N5O2S/c1-4-6(13(14)15)3-2-5(10-4)7-11-8(9)16-12-7/h2-3H,1H3,(H2,9,11,12)

InChI Key

FRPMVWUPSDQFRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=NSC(=N2)N)[N+](=O)[O-]

Origin of Product

United States

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